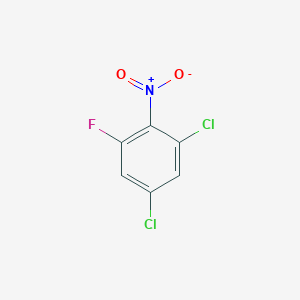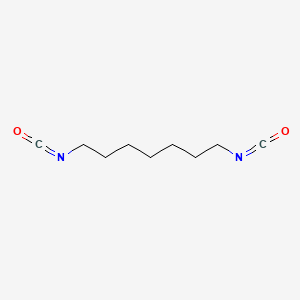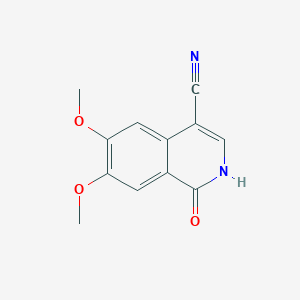
D-Phenylalaninamide, N-acetyl-D-tyrosyl-D-arginyl-
Descripción general
Descripción
DTP3 is a novel compound that has garnered significant attention in the field of oncology. It is a selective inhibitor of the interaction between the proteins GADD45 beta and MKK7, which are part of the nuclear factor kappa B (NF-kB) pathway. This pathway is crucial for cell survival and proliferation, and its dysregulation is implicated in various cancers, including multiple myeloma and diffuse large B-cell lymphoma .
Aplicaciones Científicas De Investigación
DTP3 has shown promise in various scientific research applications, particularly in the field of oncology. It has been demonstrated to selectively kill cancer cells expressing its molecular target without affecting normal cells. This makes it a potential therapeutic agent for treating multiple myeloma and diffuse large B-cell lymphoma .
The compound can be used as a tool to dissect the molecular mechanisms underlying this pathway and identify new therapeutic targets .
Direcciones Futuras
“D-Phenylalaninamide, N-acetyl-D-tyrosyl-D-arginyl-” offers immense potential due to its versatile properties and diverse applications across various scientific fields, including drug development, biochemistry, and molecular biology. It is currently in the preclinical phase for the treatment of multiple myeloma .
Mecanismo De Acción
DTP3 exerts its effects by specifically targeting the interaction between GADD45 beta and MKK7. This interaction is crucial for the survival of cancer cells, as it activates the NF-kB pathway and prevents apoptosis (programmed cell death). By disrupting this interaction, DTP3 restores the kinase activity of MKK7, leading to the activation of the c-Jun N-terminal kinase (JNK) pathway and induction of apoptosis in cancer cells .
Análisis Bioquímico
Biochemical Properties
DTP3 interacts with various biomolecules, primarily enzymes and proteins, within the NF-κB pathway . It specifically targets the survival complex formed by the NF-κB regulated factor, GADD45β, and the JNK kinase MKK7 . By inhibiting this complex, DTP3 disrupts the pathway, leading to the death of cancer cells .
Cellular Effects
DTP3 has a significant impact on various types of cells and cellular processes. It influences cell function by disrupting the NF-κB pathway, which is crucial for cell survival . This disruption leads to the death of multiple myeloma and diffuse large B cell lymphoma cells via JNK-driven apoptosis . Importantly, DTP3 has been shown to kill these cancer cells without damaging normal cells .
Molecular Mechanism
The molecular mechanism of DTP3 involves its interaction with the GADD45β/MKK7 complex . By inhibiting this complex, DTP3 disrupts the NF-κB pathway . This disruption leads to JNK-driven apoptosis, effectively killing cancer cells . This mechanism of action is highly specific, allowing DTP3 to target cancer cells without affecting normal cells .
Temporal Effects in Laboratory Settings
In laboratory settings, DTP3 has shown consistent effects over time. It has been observed to trigger programmed cell death (apoptosis) for myeloma cells but not for healthy cells . This indicates that DTP3 selectively kills myeloma cells without affecting healthy cells .
Dosage Effects in Animal Models
In animal models, the effects of DTP3 vary with different dosages . The PK and TK evaluation of DTP3 in rat and dog identified long plasma half-lives, modelled into a half-life of 20-24 hr in man . On these bases, an initial clinical dosing regimen of DTP3 of three times per week i.v., testing doses from 0.5 to 20 mg/kg has been proposed .
Metabolic Pathways
The specific metabolic pathways that DTP3 is involved in are primarily related to the NF-κB pathway . By inhibiting the GADD45β/MKK7 complex, DTP3 disrupts this pathway, leading to the death of cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: DTP3 is synthesized through a combinatorial peptide library screening and deconvolution method. The compound is a D-tripeptide, which means it consists of three amino acids in a specific sequence. The synthesis involves the use of solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled step-by-step on a solid support .
Industrial Production Methods: The industrial production of DTP3 involves scaling up the SPPS process. This includes optimizing the reaction conditions, such as temperature, pH, and solvent systems, to ensure high yield and purity. The final product is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Análisis De Reacciones Químicas
Types of Reactions: DTP3 primarily undergoes interactions with its target proteins rather than traditional chemical reactions like oxidation or reduction. The compound forms a complex with MKK7 and GADD45 beta, disrupting their interaction and restoring MKK7 kinase activity .
Common Reagents and Conditions: The synthesis of DTP3 involves standard peptide synthesis reagents, such as protected amino acids, coupling agents like HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate), and deprotecting agents like trifluoroacetic acid (TFA). The reaction conditions are typically mild, with reactions carried out at room temperature or slightly elevated temperatures .
Major Products Formed: The major product formed from the synthesis of DTP3 is the D-tripeptide itself. The purity and identity of the product are confirmed using analytical techniques like HPLC and mass spectrometry .
Comparación Con Compuestos Similares
DTP3 is unique in its ability to selectively target the GADD45 beta/MKK7 interaction without affecting other components of the NF-kB pathway. This specificity reduces the risk of off-target effects and makes it a safer therapeutic option compared to other NF-kB inhibitors .
Similar Compounds:- Bortezomib: A proteasome inhibitor used in the treatment of multiple myeloma. Unlike DTP3, bortezomib targets the proteasome, leading to the accumulation of misfolded proteins and induction of apoptosis.
- Fludarabine: A purine analog used in the treatment of leukemia and lymphoma. It inhibits DNA synthesis and induces apoptosis in cancer cells.
- Carmofur: An acid ceramidase inhibitor used in the treatment of breast and colorectal cancer. It induces apoptosis by disrupting lipid metabolism in cancer cells .
DTP3 stands out due to its high specificity and low toxicity, making it a promising candidate for further development in cancer therapy.
Propiedades
IUPAC Name |
(2R)-2-[[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N7O5/c1-16(34)31-22(15-18-9-11-19(35)12-10-18)25(38)32-20(8-5-13-30-26(28)29)24(37)33-21(23(27)36)14-17-6-3-2-4-7-17/h2-4,6-7,9-12,20-22,35H,5,8,13-15H2,1H3,(H2,27,36)(H,31,34)(H,32,38)(H,33,37)(H4,28,29,30)/t20-,21-,22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUZPXZGMZUQQS-YPAWHYETSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N7O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1809784-29-9 | |
| Record name | DTP-3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809784299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DTP-3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UXW0T8LS8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methanamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B3048680.png)

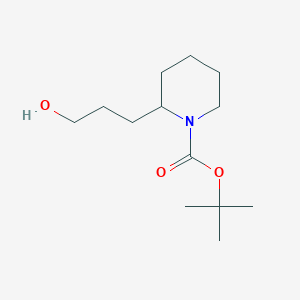
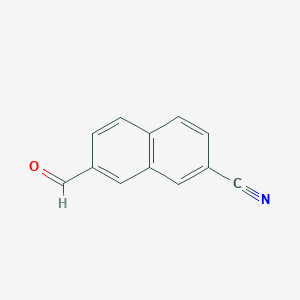

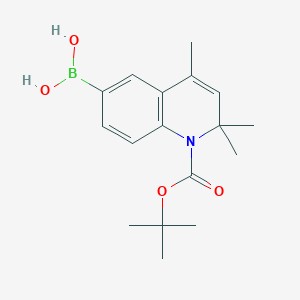
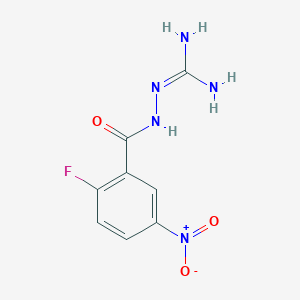
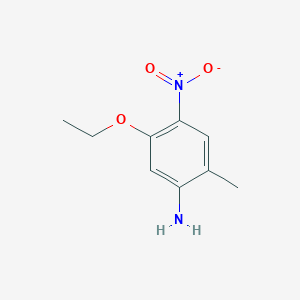
![4'-(5-Methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3048695.png)
